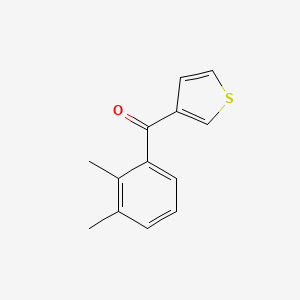

3-(2,3-Dimethylbenzoyl)thiophene

描述

Significance of Thiophene (B33073) and Benzoyl Moieties in Synthetic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science. nih.govcognizancejournal.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a chemical substitute for a benzene ring in biologically active molecules, which can lead to improved pharmacological properties. cognizancejournal.comchemicalbook.com Thiophene and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. cognizancejournal.comresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which is crucial for drug-receptor binding. nih.gov

The benzoyl group, consisting of a benzene ring attached to a carbonyl group, is another fundamental building block in organic synthesis. The carbonyl group is a highly reactive functional group that can undergo a variety of chemical transformations, making it a versatile handle for the construction of more complex molecules. numberanalytics.comnumberanalytics.com The presence of the aromatic ring influences the reactivity of the carbonyl group and provides a site for further chemical modification through electrophilic aromatic substitution reactions. numberanalytics.comchemicalbook.com

Overview of Aromatic Ketones in Chemical Research

Aromatic ketones are a class of organic compounds characterized by a carbonyl group directly attached to an aromatic ring. numberanalytics.com This structural feature imparts unique chemical and physical properties, making them valuable intermediates in a wide range of synthetic applications. numberanalytics.comnumberanalytics.com They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comazom.com

The carbonyl group in aromatic ketones is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. numberanalytics.com This polarity governs their reactivity, particularly towards nucleophilic addition and condensation reactions. numberanalytics.comchemicalbook.com Compared to their aliphatic counterparts, aromatic ketones generally exhibit greater stability due to the electronic delocalization between the aromatic ring and the carbonyl group. numberanalytics.com Common methods for synthesizing aromatic ketones include the Friedel-Crafts acylation of aromatic compounds. chemicalbook.comunacademy.com

Research Landscape of Substituted Benzoylthiophenes

The combination of the thiophene and benzoyl moieties in a single molecule, as seen in substituted benzoylthiophenes, has attracted significant attention from researchers. The specific substitution pattern on both the benzoyl and thiophene rings can dramatically influence the molecule's properties and reactivity.

Research into substituted benzoylthiophenes has explored their photochemical reactivity. For instance, studies on 2- and 3-benzoylthiophenes have shown that they can undergo photocycloaddition reactions. cdnsciencepub.com The nature and position of substituents on the benzoyl ring can affect the energy levels of the molecule's excited states, thereby influencing the outcome of photochemical reactions. cdnsciencepub.com

Structure

3D Structure

属性

IUPAC Name |

(2,3-dimethylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-4-3-5-12(10(9)2)13(14)11-6-7-15-8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQQVQVYUDJNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CSC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641837 | |

| Record name | (2,3-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-58-9 | |

| Record name | (2,3-Dimethylphenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896618-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,3 Dimethylbenzoyl Thiophene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(2,3-dimethylbenzoyl)thiophene, two logical disconnections of the central carbonyl-thiophene bond lead to viable synthetic pathways.

The primary disconnection (Path A) breaks the bond between the carbonyl carbon and the thiophene (B33073) ring. This suggests a Friedel-Crafts acylation reaction, where a thiophene derivative acts as the nucleophile and an activated form of 2,3-dimethylbenzoic acid, such as 2,3-dimethylbenzoyl halide, serves as the electrophile.

A second strategic disconnection (Path B) involves the carbon-carbon bond between the thiophene ring and the dimethylphenyl group. This points towards a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach would involve the reaction of a 3-halothiophene with a 2,3-dimethylphenylboronic acid derivative or, conversely, a 3-thienylboronic acid with a 2,3-dimethylhalobenzene, followed by the introduction of the carbonyl group.

Direct Synthesis Approaches

Building upon the retrosynthetic analysis, several direct synthesis methodologies can be employed to construct this compound.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. libretexts.orgresearchgate.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, thiophene, with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

A direct approach involves the reaction of thiophene with 2,3-dimethylbenzoyl chloride. However, the regioselectivity of Friedel-Crafts acylation on unsubstituted thiophene predominantly yields the 2-acylthiophene due to the higher stability of the cationic intermediate formed during attack at the 2-position. To achieve the desired 3-substituted product, a 2,5-disubstituted thiophene, where the substituents are blocking groups that can be later removed, could be used. Alternatively, starting with a 3-halothiophene can direct the acylation to the desired position, though this can be challenging.

A more controlled synthesis would involve the acylation of a pre-functionalized thiophene. For instance, using a 3-lithiated thiophene derivative, generated from 3-bromothiophene (B43185), with 2,3-dimethylbenzoyl chloride would offer a more regioselective route to the target molecule.

A variety of Lewis acids can catalyze the Friedel-Crafts acylation. Traditional catalysts such as aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts and can lead to side reactions with sensitive substrates like thiophene. libretexts.org Modern catalytic systems offer milder reaction conditions and improved selectivity.

Zeolites, for instance, have emerged as reusable and environmentally friendly solid acid catalysts for Friedel-Crafts acylations. researchgate.net Their shape-selective properties can also influence the regioselectivity of the reaction. Metal triflates, such as scandium(III) triflate or ytterbium(III) triflate, are also highly effective catalysts that can be used in smaller quantities and often lead to cleaner reactions with higher yields. researchgate.net

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Thiophene Analogs

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Anhydrous conditions, often requires stoichiometric amounts | High reactivity, low cost | Can cause rearrangement, harsh conditions, waste generation |

| Zeolites (e.g., H-BEA, H-Y) | Higher temperatures, solvent or solvent-free | Reusable, environmentally friendly, shape selectivity | Can be less active than traditional Lewis acids |

| Metal Triflates (e.g., Sc(OTf)₃) | Mild conditions, catalytic amounts | High activity, good for sensitive substrates, recyclable | Higher cost |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of biaryl ketones.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. nih.gov To synthesize this compound, two primary Suzuki-Miyaura strategies can be envisioned.

The first approach involves the coupling of 3-thienylboronic acid with a suitable 2,3-dimethylbenzoyl derivative, such as 2,3-dimethylbenzoyl chloride. This reaction would directly form the desired carbon-carbon bond and install the carbonyl group in a single step.

Alternatively, a two-step approach can be employed. This would involve the Suzuki-Miyaura coupling of 3-bromothiophene with 2,3-dimethylphenylboronic acid to form 3-(2,3-dimethylphenyl)thiophene. Subsequent oxidation of the thiophene ring at the desired position, followed by introduction of the carbonyl group, for instance via a Friedel-Crafts acylation, would yield the final product. The success of this approach hinges on the selective functionalization of the 3-arylthiophene intermediate.

The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with various phosphine (B1218219) ligands (e.g., SPhos, XPhos) are commonly used. rsc.org The base, typically a carbonate or phosphate, plays a key role in the transmetalation step of the catalytic cycle. clockss.org

Table 2: Key Components in Suzuki-Miyaura Coupling for Aryl Thiophene Synthesis

| Component | Examples | Role in the Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, SPhos, XPhos, Buchwald ligands | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and influences reaction rate |

Synthetic Pathways to this compound: A Comprehensive Overview

The synthesis of this compound, a ketone derivative featuring a thiophene ring linked to a dimethyl-substituted benzoyl group, can be achieved through various established synthetic methodologies. These approaches primarily involve either the formation of the thiophene ring from acyclic precursors already bearing the benzoyl moiety or the introduction of the 2,3-dimethylbenzoyl group onto a pre-existing thiophene scaffold. Key strategies include palladium- and copper-catalyzed cross-coupling reactions, as well as classical thiophene ring-formation methods such as the Paal-Knorr, Fiesselmann, and Gewald syntheses, alongside metal-free cyclization techniques.

2 Palladium- and Copper-Catalyzed Cross-Coupling Approaches

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a versatile strategy for the synthesis of this compound. These methods typically involve the reaction of a thiophene-based organometallic reagent with a 2,3-dimethylbenzoyl electrophile, or vice versa, in the presence of a transition metal catalyst.

2 Other Palladium-Catalyzed Cross-Coupling Approaches (e.g., Negishi, Stille)

Beyond the more common Suzuki and Heck couplings, other palladium-catalyzed reactions such as the Negishi and Stille couplings offer effective routes to 3-aroylthiophenes.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. organic-chemistry.org For the synthesis of the target molecule, this could involve the coupling of a 3-thienylzinc halide with 2,3-dimethylbenzoyl chloride. Organozinc reagents are known for their high reactivity and functional group tolerance. organic-chemistry.org The general conditions for such a reaction are outlined in the table below.

The Stille coupling utilizes an organotin reagent and an organic halide. wikipedia.org A potential route to this compound via the Stille reaction would be the coupling of a 3-(trialkylstannyl)thiophene with 2,3-dimethylbenzoyl chloride. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org A variation known as the Stille-carbonylative cross-coupling can also be employed, where carbon monoxide is incorporated to form the ketone functionality. wikipedia.org

| Coupling Reaction | Thiophene Reagent | Benzoyl Reagent | Typical Catalyst/Ligands |

| Negishi Coupling | 3-Thienylzinc halide | 2,3-Dimethylbenzoyl chloride | Pd(0) complexes (e.g., Pd(PPh₃)₄), Ni catalysts |

| Stille Coupling | 3-(Trialkylstannyl)thiophene | 2,3-Dimethylbenzoyl chloride | Pd(0) complexes (e.g., Pd(PPh₃)₄) |

3 Copper-Catalyzed Cross-Coupling Strategies

Copper-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-based methods. These reactions can be used to form the crucial carbon-carbon bond between the thiophene ring and the benzoyl group. While specific examples for the synthesis of this compound are not prevalent in the literature, the general principles of copper-catalyzed acylation of organometallic reagents can be applied. For instance, a 3-thienyl organometallic species could potentially be coupled with 2,3-dimethylbenzoyl chloride in the presence of a suitable copper catalyst.

3 Thiophene Ring Formation with Benzoyl Precursors

An alternative synthetic strategy involves the construction of the thiophene ring from acyclic precursors that already contain the 2,3-dimethylbenzoyl moiety. This approach allows for the direct incorporation of the desired substituent pattern during the ring formation step.

1 Paal-Knorr Thiophene Synthesis Analogues

The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. wikipedia.org To apply this to the synthesis of this compound, a 1,4-dicarbonyl precursor containing the 2,3-dimethylbenzoyl group would be required. This precursor would then be treated with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to effect the cyclization and formation of the thiophene ring. wikipedia.org The reaction proceeds by converting the dicarbonyl compound into a thioketone, which then undergoes cyclization. wikipedia.org

2 Fiesselmann Thiophene Synthesis Adaptations

The Fiesselmann thiophene synthesis is a versatile method that can be adapted to produce a variety of substituted thiophenes. nih.gov This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated precursors. derpharmachemica.com For the synthesis of this compound, a precursor containing the 2,3-dimethylbenzoyl group and a suitable reactive functionality for condensation and cyclization would be necessary. While direct applications for synthesizing 3-aroylthiophenes are less common, the flexibility of the Fiesselmann synthesis suggests its potential adaptability.

3 Gewald Aminothiophene Synthesis Principles (if applicable)

The Gewald aminothiophene synthesis is a powerful one-pot reaction for the preparation of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. mdpi.com While the primary products are 2-aminothiophenes, this method could be considered for the synthesis of a precursor to this compound. For instance, if a β-keto nitrile containing the 2,3-dimethylbenzoyl group were used as a starting material, a substituted 2-aminothiophene could be formed. Subsequent deamination and other functional group manipulations could then potentially lead to the target compound. Activated nitriles such as benzoylacetonitrile (B15868) have been successfully used in Gewald reactions, leading to 3-benzoyl-2-aminothiophenes. mdpi.com

Process Optimization in Synthesis

Process optimization is critical for maximizing the yield and purity of this compound. Key parameters that must be precisely controlled include solvent selection, reaction temperature, catalyst system, reagent stoichiometry, and addition rates. These factors collectively influence the reaction's kinetics, thermodynamics, and selectivity, ultimately determining the viability of the synthesis.

The choice of solvent and the control of reaction temperature are paramount in Friedel-Crafts acylations, particularly with a highly reactive heterocycle like thiophene. Solvents not only dissolve reactants but can also influence catalyst activity and the stability of reaction intermediates. stackexchange.com Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) are traditionally used. stackexchange.com In some cases, polar solvents like nitrobenzene (B124822) can alter product ratios by affecting the solubility of intermediate complexes, potentially favoring a thermodynamically more stable product over the kinetically favored one. stackexchange.com

Temperature has a profound effect on selectivity. Due to the exothermic nature of the reaction, low temperatures (typically ranging from -20°C to 0°C) are essential to prevent the formation of polymeric tars and other byproducts. tsijournals.com Higher temperatures can decrease selectivity and lead to the decomposition of the sensitive thiophene ring in the presence of a strong Lewis acid. tsijournals.comgoogle.com

Below is a table illustrating the hypothetical effect of solvent and temperature on the yield and isomeric ratio for the synthesis of this compound, based on established principles for analogous reactions.

| Entry | Solvent | Temperature (°C) | Hypothetical Yield (%) | Hypothetical Isomer Ratio (C3:C2) |

| 1 | Dichloromethane | 0 | 65 | 10:90 |

| 2 | Dichloromethane | -20 | 70 | 15:85 |

| 3 | Carbon Disulfide | 0 | 60 | 12:88 |

| 4 | Nitrobenzene | 25 | 55 | 20:80 |

This table contains representative data for analogous reactions, as specific optimization studies for this compound are not extensively documented in public literature.

The catalyst system is the cornerstone of the Friedel-Crafts acylation. Strong Lewis acids like aluminum chloride (AlCl₃) are common, but their high reactivity can lead to undesirable side reactions. google.com Milder catalysts, such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites, can offer better control and improved selectivity. google.comresearchgate.netresearchgate.net The sulfur atom in thiophene can coordinate with the Lewis acid, often necessitating catalyst amounts greater than one molar equivalent relative to the acyl chloride. google.com Optimizing catalyst loading involves finding a balance where the reaction proceeds efficiently without excessive byproduct formation. interesjournals.org

While ligands are not a feature of classical Friedel-Crafts chemistry, they are crucial in modern synthetic methods that offer alternative pathways to the target molecule. For instance, palladium-catalyzed C-H activation is a powerful strategy where ligands play a decisive role in controlling regioselectivity. The use of specific phosphine or bipyridyl ligands can direct functionalization to the C3 position of the thiophene ring, overcoming the inherent preference for C2 substitution. nih.govnih.gov

The following table presents plausible outcomes of using different catalysts and loadings for the acylation of thiophene with 2,3-dimethylbenzoyl chloride.

| Entry | Catalyst | Molar Equivalents (vs. Acyl Chloride) | Hypothetical Yield (%) | Hypothetical Isomer Ratio (C3:C2) |

| 1 | AlCl₃ | 1.1 | 75 | 5:95 |

| 2 | SnCl₄ | 1.1 | 68 | 15:85 |

| 3 | ZnCl₂ | 1.0 | 50 | 25:75 |

| 4 | Hβ Zeolite | Catalytic | 45 | 30:70 |

This table contains representative data for analogous reactions, as specific optimization studies for this compound are not extensively documented in public literature.

The molar ratio of the reactants—thiophene, 2,3-dimethylbenzoyl chloride, and the Lewis acid catalyst—is a critical variable. Using thiophene as the limiting reagent is common. An excess of the acylating agent or catalyst can significantly increase the likelihood of di-acylation, where a second benzoyl group is added to the ring, further complicating purification. tsijournals.com

The rate of addition of the reagents is also a key control parameter. Typically, the acyl chloride is added slowly and dropwise to a cooled mixture of the thiophene and Lewis acid in the chosen solvent. google.com This controlled addition helps to manage the reaction's exothermicity, maintain a consistent low temperature, and prevent localized high concentrations of the electrophile, all of which suppress the formation of tars and other byproducts.

The table below demonstrates the theoretical impact of reagent stoichiometry on the synthesis.

| Entry | Thiophene (equiv.) | 2,3-Dimethylbenzoyl chloride (equiv.) | Catalyst (equiv.) | Hypothetical Yield of Mono-acylated Product (%) | Hypothetical % Di-acylation |

| 1 | 1.0 | 1.05 | 1.1 | 70 | <2% |

| 2 | 1.2 | 1.0 | 1.1 | 68 | <1% |

| 3 | 1.0 | 1.5 | 1.6 | 55 | ~15% |

| 4 | 1.0 | 1.05 | 2.0 | 60 | ~10% |

This table contains representative data for analogous reactions, as specific optimization studies for this compound are not extensively documented in public literature.

The primary challenge in synthesizing this compound is managing the formation of byproducts, the most significant of which is the regioisomeric 2-(2,3-Dimethylbenzoyl)thiophene. This occurs because electrophilic attack at the C2 position proceeds through a more stable cationic intermediate, which is stabilized by three resonance structures compared to only two for C3 attack. stackexchange.comechemi.com Other potential byproducts include di-acylated thiophenes and polymeric tars from acid-catalyzed degradation.

Mitigation strategies are centered on carefully controlling the reaction conditions to disfavor the formation of these unwanted products.

Controlling Regioselectivity: Shifting the selectivity towards the C3 position is difficult. Strategies include using sterically bulky Lewis acids that may preferentially coordinate at the less-hindered sulfur atom and direct the incoming electrophile to the adjacent C3 position. More advanced and effective methods involve multi-step sequences, such as using a removable directing group at the C2 position to block it, forcing acylation at C3, followed by a deprotection step. Alternatively, modern C-H activation methods using palladium or rhodium catalysts with specifically designed ligands can achieve direct C3 functionalization with high selectivity. nih.govnih.gov

Minimizing Degradation: The formation of tar-like polymers is suppressed by maintaining low reaction temperatures, using the minimum effective amount of catalyst, ensuring an inert reaction atmosphere (e.g., under nitrogen or argon) to exclude moisture, and keeping reaction times as short as possible. tsijournals.comgoogle.com

Preventing Di-acylation: The ketone product is a deactivated aromatic ring, making a second acylation less favorable than the first. However, it can still occur under harsh conditions. Using a precise 1:1 stoichiometry of thiophene to acyl chloride and avoiding an excess of the catalyst are the primary methods to prevent this side reaction. tsijournals.com

The following table summarizes the major byproducts and the key strategies for their mitigation.

| Byproduct | Probable Cause | Mitigation Strategy |

| 2-(2,3-Dimethylbenzoyl)thiophene | Inherent electronic preference of thiophene for C2 electrophilic attack. stackexchange.comechemi.com | Use of bulky catalysts; employ a blocking/directing group strategy; utilize modern C-H activation methods with specific ligands. nih.govnih.gov |

| Di-acylated Thiophenes | Excess acylating agent and/or catalyst; high reaction temperature. tsijournals.com | Maintain strict 1:1 stoichiometry of reactants; avoid excess catalyst; ensure low reaction temperature. |

| Polymeric Tars | High catalyst concentration; high temperature; presence of moisture or oxygen. google.com | Use minimum effective catalyst loading; maintain low temperature; conduct reaction under an inert atmosphere. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(2,3-Dimethylbenzoyl)thiophene in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide an unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons on both the thiophene (B33073) and the dimethylbenzoyl rings, as well as the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of the heterocyclic and aromatic rings. thieme-connect.deorganicchemistrydata.org

The thiophene ring protons at positions 2, 4, and 5 exhibit characteristic chemical shifts and coupling constants (J). The proton at position 2 is typically the most downfield-shifted due to its proximity to the sulfur atom and the deshielding effect of the adjacent carbonyl group. The protons at positions 4 and 5 will appear as a multiplet, with their coupling constant being characteristic of thiophene systems. chemicalbook.com

The protons on the 2,3-dimethylbenzoyl ring will also show distinct signals. The aromatic protons will appear in the aromatic region of the spectrum, with their splitting patterns determined by their relative positions. The two methyl groups at positions 2 and 3 will each produce a singlet, likely with slightly different chemical shifts due to their distinct electronic environments.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-2 | 7.8 - 8.2 | Doublet of doublets | ~1.2, 2.9 |

| Thiophene H-4 | 7.3 - 7.6 | Doublet of doublets | ~2.9, 5.1 |

| Thiophene H-5 | 7.5 - 7.8 | Doublet of doublets | ~1.2, 5.1 |

| Phenyl H-4' | 7.2 - 7.5 | Triplet | ~7.6 |

| Phenyl H-5' | 7.1 - 7.4 | Doublet | ~7.6 |

| Phenyl H-6' | 7.0 - 7.3 | Doublet | ~7.6 |

| 2-CH₃ | 2.2 - 2.5 | Singlet | N/A |

| 3-CH₃ | 2.1 - 2.4 | Singlet | N/A |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The most downfield signal is typically that of the carbonyl carbon, due to the strong deshielding effect of the oxygen atom. The carbon atoms of the thiophene and benzene (B151609) rings appear in the aromatic region (typically 120-150 ppm). chemicalbook.commdpi.com The methyl carbons are the most upfield-shifted signals. The specific chemical shifts can be influenced by the solvent and concentration. thieme-connect.de

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 188 - 195 |

| Thiophene C-2 | 135 - 140 |

| Thiophene C-3 | 138 - 142 |

| Thiophene C-4 | 125 - 130 |

| Thiophene C-5 | 127 - 132 |

| Phenyl C-1' | 137 - 141 |

| Phenyl C-2' | 135 - 139 |

| Phenyl C-3' | 133 - 137 |

| Phenyl C-4' | 128 - 133 |

| Phenyl C-5' | 124 - 129 |

| Phenyl C-6' | 126 - 131 |

| 2-CH₃ | 19 - 22 |

| 3-CH₃ | 15 - 18 |

Two-dimensional NMR techniques are indispensable for the definitive assignment of the complex ¹H and ¹³C NMR spectra. scribd.comsdsu.eduwalisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the thiophene ring (H-4 with H-5) and between the adjacent protons on the dimethylbenzoyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each protonated carbon by linking the proton chemical shift to its attached carbon's chemical shift. For example, the signals for the thiophene protons would correlate to their corresponding carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. youtube.com Key HMBC correlations would include the correlation from the thiophene protons (H-2 and H-4) to the carbonyl carbon, confirming the position of the benzoyl group at C-3 of the thiophene ring. Correlations from the methyl protons to the carbons of the benzoyl ring would confirm their positions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to study its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. nih.gov For this compound, with a molecular formula of C₁₃H₁₂OS, the expected exact mass can be calculated. The experimentally determined mass from HRMS should match this calculated value to within a very small tolerance (typically <5 ppm), thus confirming the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. nih.govmiamioh.edu The most common fragmentation pathway for ketones involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). docbrown.info

For this compound, the most likely fragmentation pathways would involve the cleavage of the bond between the carbonyl carbon and the thiophene ring, or the bond between the carbonyl carbon and the dimethylphenyl ring. This would lead to the formation of characteristic fragment ions.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 216 | [M]⁺ (Molecular Ion) |

| 133 | [C₉H₉O]⁺ (2,3-Dimethylbenzoyl cation) |

| 111 | [C₄H₃S-CO]⁺ (Thienoyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

The relative abundance of these fragments provides further structural information and confirmation. raco.catnist.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and bonding arrangements can be identified, offering a molecular fingerprint.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the thiophene ring, the benzoyl group, and the methyl substituents.

Key vibrational modes for thiophene derivatives include C-H stretching, C-C stretching within the ring, and C-S stretching vibrations. iosrjournals.org The presence of the benzoyl group introduces a strong, characteristic carbonyl (C=O) stretching band. The methyl groups on the benzoyl ring exhibit their own C-H stretching and bending vibrations.

Specific absorption bands can be assigned as follows:

Aromatic C-H Stretching: Thiophene derivatives typically show C-H stretching vibrations at approximately 3100 cm⁻¹. nii.ac.jp

Aliphatic C-H Stretching: The methyl (CH₃) groups exhibit strong stretching absorptions in the range of 2940 to 2880 cm⁻¹. docbrown.infodocbrown.info

Carbonyl (C=O) Stretching: The most prominent peak for a benzoyl group is the C=O stretching vibration. For conjugated ketones, this band is typically observed in the region of 1685–1665 cm⁻¹.

Aromatic C=C Stretching: The thiophene and benzene rings display several stretching vibrations in the 1540-1430 cm⁻¹ region. iosrjournals.orgnii.ac.jp

C-H Bending: Deformation vibrations for the CH₂ and CH₃ groups are found between 1480 and 1365 cm⁻¹. docbrown.infodocbrown.info

C-S Stretching: The C-S stretching vibration within the thiophene ring is typically weaker and can be found in the 852-647 cm⁻¹ range. iosrjournals.org

The following table summarizes the expected IR absorption frequencies for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Thiophene & Benzene Ring | Aromatic C-H Stretch | ~3100 | nii.ac.jp |

| Methyl Groups | Aliphatic C-H Stretch | 2940 - 2880 | docbrown.infodocbrown.info |

| Benzoyl Group | Carbonyl C=O Stretch | 1685 - 1665 | |

| Thiophene & Benzene Ring | Aromatic C=C Stretch | 1540 - 1430 | iosrjournals.orgnii.ac.jp |

| Methyl Groups | C-H Bend | 1480 - 1365 | docbrown.infodocbrown.info |

| Thiophene Ring | C-S Stretch | 852 - 647 | iosrjournals.org |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for characterizing the skeletal structures of aromatic and heterocyclic rings. For S-shaped dinaphtho[2,1-b:2′,1′-f]thieno[3,2-b]thiophene-10 (S-DNTT-10), a related thiophene-containing molecule, Raman spectroscopy combined with density functional theory (DFT) simulations helped identify vibrations including C–H bending and deformations of the thiophene rings. mdpi.com

In the Raman spectrum of this compound, one would expect to observe:

Strong signals for the symmetric breathing modes of the thiophene and benzene rings.

Vibrations associated with the C-S-C linkage in the thiophene ring. researchgate.net

Characteristic bands for the methyl group substitutions.

The experimental Raman spectrum for 2-thiophene carboxylic acid, a related compound, shows prominent peaks at 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹ which are assigned to C-C stretching vibrations. iosrjournals.org Similar vibrations would be expected for this compound, although shifted due to the different substituent.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

| C-C Ring Stretching | 1530, 1413, 1354 | iosrjournals.org |

| C-H in-plane bending | 1114 | iosrjournals.org |

| C-S Stretching | 637 | iosrjournals.org |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron systems in a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. ekb.egyoutube.com

π→π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene and benzoyl rings. These transitions typically have high molar absorptivity values (ε > 10,000). libretexts.org

n→π Transitions:* These are lower-intensity transitions that involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are characterized by lower molar absorptivity (ε < 2,000) and are sensitive to solvent polarity. libretexts.org

Studies on various thiophene derivatives show that the position of the absorption maximum (λmax) is influenced by the nature and position of substituents on the thiophene ring. nii.ac.jp For instance, a 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent. nii.ac.jp In related benzo[b]thieno[2,3-d]thiophene derivatives, maximum absorption wavelengths (λmax) were observed between 335 nm and 350 nm. mdpi.com The presence of a carbonyl group can lead to shifts in these absorptions.

| Transition Type | Description | Expected Characteristics | Reference |

| π→π | Electron from π bonding to π antibonding orbital | High intensity (ε > 10,000) | libretexts.org |

| n→π | Electron from non-bonding orbital to π antibonding orbital | Low intensity (ε < 2,000), solvent-dependent blue shift | libretexts.org |

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound at the atomic level.

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its absolute structure. This includes precise bond lengths, bond angles, and torsion angles that define the molecule's conformation.

While the specific crystal structure for this compound is not available, data from closely related structures, such as 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, provide valuable insights. researchgate.net In this related molecule, the dihedral angle (the angle between the planes) of the thiophene and phenyl rings is 57.7 (3)°. researchgate.net A similar twisted conformation would be expected for this compound due to steric hindrance between the two rings.

The analysis would yield a detailed structural model, including:

Confirmation of the connectivity of the atoms.

The planarity of the thiophene and benzene rings.

The dihedral angle between the plane of the thiophene ring and the plane of the 2,3-dimethylbenzoyl group.

Intermolecular interactions, such as C-H···O hydrogen bonds, that stabilize the crystal packing. researchgate.net

| Structural Parameter | Description | Expected Finding | Reference |

| Molecular Geometry | 3D arrangement of atoms | Confirmation of connectivity and stereochemistry | researchgate.net |

| Ring Planarity | Deviation of ring atoms from a mean plane | Thiophene and benzene rings will be largely planar | uomphysics.net |

| Dihedral Angle | Twist between thiophene and benzoyl rings | A significant twist is expected due to steric hindrance | researchgate.net |

| Intermolecular Forces | Non-covalent interactions in the crystal lattice | Potential for C-H···O hydrogen bonds and π-π stacking | researchgate.netuomphysics.net |

Despite a comprehensive search of scientific literature and crystallographic databases, no specific experimental data on the crystal packing and intermolecular interactions for the compound This compound could be located.

Therefore, the section on "" focusing on "Crystal Packing Analysis and Intermolecular Interactions" cannot be provided at this time. The requested detailed research findings and data tables are contingent on the public availability of the X-ray crystal structure of this specific compound, which does not appear to be the case.

While search results did yield information on the crystal structures of related thiophene derivatives, such as 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene nih.gov, dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate researchgate.net, and various other substituted thiophenes researchgate.netmdpi.comresearchgate.net, none of these correspond to the exact molecule of interest.

Information on the synthesis and general characterization of a similar isomer, 3-(2,5-Dimethylbenzoyl)thiophene, was found, but it did not include crystallographic data.

Without the primary crystallographic data for this compound, a detailed and scientifically accurate analysis of its crystal packing and intermolecular interactions is not possible.

Theoretical and Computational Studies of 3 2,3 Dimethylbenzoyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Conformational Analysis and Molecular Dynamics Simulations

The rotational freedom around the single bond connecting the benzoyl group and the thiophene (B33073) ring allows for multiple conformations. Conformational analysis would involve mapping the potential energy surface by systematically rotating this bond to identify energy minima (stable conformers) and rotational energy barriers.

Molecular dynamics (MD) simulations could further explore the dynamic behavior of 3-(2,3-Dimethylbenzoyl)thiophene over time. nih.gov By simulating the motion of atoms, MD can reveal how the molecule behaves in different environments (e.g., in a solvent or within a biological system), providing insights into its flexibility, accessible conformations, and intermolecular interactions. nih.gov

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is frequently used to explore potential synthetic routes and reaction mechanisms. For the synthesis of this compound, which can be classified as a sterically hindered aryl ketone, methods like carbonylative cross-coupling reactions could be investigated. nih.govnih.gov Theoretical calculations would be employed to:

Model the reactants, intermediates, and products.

Locate the transition state structures for each step of a proposed mechanism.

Calculate the activation energies to determine the reaction's feasibility and predict the most likely pathway.

Studies on similar reactions, such as the Fiesselmann thiophene synthesis or cyclization reactions, provide a basis for how such mechanisms can be computationally explored. nih.gov

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's structural or computed properties with its biological activity or physical properties. uni.lu For a series of related benzoylthiophene compounds, QSAR models could be developed to predict properties like therapeutic efficacy or toxicity based on descriptors such as electronic parameters (HOMO/LUMO energies), lipophilicity (ClogP), and steric factors. Although no specific QSAR studies on this compound were found, this approach is commonly applied to derivatives of thiophene and benzothiophene (B83047) to guide the design of new compounds with desired characteristics.

Conclusion and Future Research Directions

Summary of Current Research Gaps

A thorough review of the existing scientific literature reveals a significant gap in the knowledge base specifically concerning 3-(2,3-Dimethylbenzoyl)thiophene. The primary research deficiencies can be summarized as follows:

Lack of Dedicated Synthesis and Characterization: There are no published reports detailing the targeted synthesis and comprehensive spectroscopic characterization of this compound. This foundational information is crucial for any further investigation into its properties and potential applications.

Unexplored Biological Activity: The biological profile of this compound remains entirely unexplored. While other benzoylthiophenes have shown promise in various therapeutic areas, the specific impact of the 2,3-dimethylbenzoyl moiety on the thiophene (B33073) core is unknown.

Absence of Computational Data: There is a dearth of computational studies, such as Density Functional Theory (DFT) calculations or molecular docking simulations, for this particular molecule. Such studies are invaluable for understanding its electronic properties, reactivity, and potential interactions with biological targets.

Unknown Mechanistic Pathways: Without experimental data, the potential mechanistic pathways through which this compound might exert biological effects or participate in chemical transformations are purely speculative.

Prospective Synthetic Routes

The synthesis of this compound can be approached through several established synthetic methodologies for aroylthiophenes. Two plausible routes are outlined below.

Friedel-Crafts Acylation

A direct and classical approach involves the Friedel-Crafts acylation of thiophene with 2,3-dimethylbenzoyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).

A known challenge with the Friedel-Crafts acylation of thiophene is the potential for diacylation and the preferential substitution at the 2-position. google.com However, careful control of reaction conditions, such as temperature, solvent, and stoichiometry of the reactants and catalyst, can be employed to favor the desired 3-substituted product. The use of milder Lewis acids or alternative reaction conditions, such as mechanochemical synthesis, could also be explored to enhance regioselectivity. ethz.ch

Palladium-Catalyzed Cross-Coupling Reactions

An alternative and often more regioselective strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling.

Suzuki-Miyaura Coupling: This approach would involve the reaction of a 3-thienylboronic acid or its corresponding ester with 2,3-dimethylbenzoyl chloride. 3-Thienylboronic acid is commercially available or can be synthesized from 3-bromothiophene (B43185). researchgate.netacs.orgontosight.aisigmaaldrich.com The coupling reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. This method offers high functional group tolerance and generally provides good yields with high regioselectivity. nih.govntnu.nonih.gov

Stille Coupling: The Stille coupling provides another powerful tool for the synthesis of the target compound. This reaction would involve the coupling of a 3-(trialkylstannyl)thiophene with 2,3-dimethylbenzoyl chloride, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant drawback of this method.

Advanced Characterization Techniques for Future Studies

Once synthesized, the unambiguous structural elucidation of this compound will be paramount. A combination of standard and advanced spectroscopic techniques will be essential.

Predicted Spectroscopic Data:

| Technique | Predicted Observations for this compound |

| ¹H NMR | Signals for the thiophene protons are expected in the aromatic region (δ 7.0-8.0 ppm). The protons of the dimethylbenzoyl group will appear as singlets in the aromatic region and two distinct singlets for the methyl groups (δ 2.0-2.5 ppm). The chemical shifts will be influenced by the electronic effects of the carbonyl group and the methyl substituents. chemicalbook.commdpi.comcore.ac.ukmdpi.comacs.org |

| ¹³C NMR | The spectrum will show characteristic signals for the carbonyl carbon (δ ~190 ppm), the thiophene carbons, and the carbons of the dimethylbenzoyl ring. The chemical shifts of the aromatic carbons will be influenced by the substitution pattern. mdpi.commdpi.comacs.orgchemicalbook.com |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns will likely involve cleavage of the bond between the carbonyl group and the thiophene ring, as well as fragmentation of the benzoyl moiety. nih.govlibretexts.orgnih.govresearchgate.netlibretexts.org |

Advanced Spectroscopic Methods:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be invaluable for the definitive assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Tandem Mass Spectrometry (MS/MS): This technique can provide detailed structural information by analyzing the fragmentation of the molecular ion. This would be particularly useful for confirming the substitution pattern and the connectivity of the different moieties.

Emerging Computational Methodologies

Computational chemistry offers powerful tools to predict and understand the properties of novel molecules. For this compound, the following methodologies would be particularly insightful:

Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized molecular geometry, electronic structure (including HOMO and LUMO energies), and predict spectroscopic properties (such as IR and NMR spectra). This information can aid in the interpretation of experimental data and provide insights into the molecule's reactivity.

Molecular Docking: Given the biological potential of related compounds, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as protein kinases or enzymes involved in inflammatory pathways. nih.govmdpi.comnih.govscholarsresearchlibrary.comresearchgate.net This can guide the design of future biological assays.

Novel Research Applications and Mechanistic Pathways

The structural features of this compound suggest several promising avenues for future research into its applications and mechanisms of action.

Potential as a Kinase Inhibitor: Many thiophene derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govscholarsresearchlibrary.com The benzoyl moiety can act as a key pharmacophore, and the dimethyl substitution pattern could influence selectivity and potency. Future studies should involve screening this compound against a panel of kinases to identify potential targets. Mechanistic studies could then focus on elucidating the specific binding interactions and the downstream effects on cellular signaling pathways.

Anti-inflammatory Agent: Thiophene-containing compounds have also shown promise as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The anti-inflammatory potential of this compound should be investigated in relevant cellular and in vivo models. Mechanistic studies would aim to identify the specific inflammatory pathways modulated by the compound.

Materials Science Applications: Polythiophenes are well-known for their conducting properties. While the bulky benzoyl group might disrupt extensive π-conjugation in a polymer, the unique electronic properties of the monomeric unit could be of interest for applications in organic electronics, such as in the development of sensors or as a component in organic light-emitting diodes (OLEDs).

While the chemical compound this compound remains largely unexplored, a systematic investigation based on established synthetic and analytical methodologies holds significant promise. By addressing the current research gaps through targeted synthesis, comprehensive characterization, and computational modeling, the scientific community can unlock the potential of this molecule. Future research should focus on its biological activity, particularly as a kinase inhibitor or anti-inflammatory agent, and explore its potential in materials science. The elucidation of its mechanistic pathways will be crucial for the rational design of new and improved derivatives with enhanced properties.

常见问题

Q. What are the common synthetic routes for preparing 3-(2,3-dimethylbenzoyl)thiophene derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : A widely used approach involves cyclization reactions with sulfur-containing precursors. For example, benzo[b]thiophene derivatives can be synthesized via iodine-mediated cyclization of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfanes under argon, yielding 3-iodo-2-aryl/alkyl-benzo[b]thiophene intermediates . Reaction optimization includes controlling stoichiometry (e.g., 2 equivalents of molecular iodine) and purification via column chromatography (Hexane/EtOAc gradients). Purity is confirmed by NMR and HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

- Methodological Answer : Comprehensive characterization involves:

- 1H/13C NMR : Assigning aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 165–175 ppm) .

- IR Spectroscopy : Identifying C=O (1650–1750 cm⁻¹) and thiophene C-S (650–750 cm⁻¹) stretches .

- HPLC-MS : Monitoring reaction progress and intermediate stability (e.g., using methanol-water gradients) .

Q. What are the limitations of catalytic hydrogenation for reducing thiophene derivatives like 2,3-dimethylbenzo[b]thiophene 1,1-dioxide?

- Methodological Answer : Rh-catalyzed asymmetric hydrogenation achieves high enantioselectivity (>98% ee) for 3-phenyl-2-phenyl derivatives but fails with 2,3-dimethyl substrates due to steric hindrance from methyl groups. Alternative strategies, such as modifying ligand frameworks or using bulkier catalysts, are recommended for sterically hindered substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic hydrogenation outcomes for substituted thiophene derivatives?

- Methodological Answer : Contradictions arise from steric/electronic effects. For example, 2,3-dimethylbenzo[b]thiophene 1,1-dioxide (3c) resists hydrogenation under Rh catalysis, while 3-phenyl-2-phenyl derivatives (3a) react efficiently . To address this:

- Perform DFT calculations to map steric bulk vs. catalyst active sites.

- Screen alternative catalysts (e.g., Ir or Ru complexes) for hindered substrates.

- Monitor reaction kinetics via in-situ spectroscopy (e.g., FTIR) to identify rate-limiting steps.

Q. What strategies optimize the integration of thiophene derivatives into organic electronic devices (e.g., OTFTs)?

- Methodological Answer : Key considerations include:

- Morphology Control : Vacuum-deposited or solution-processed films to enhance charge mobility. For example, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) exhibits high mobility (≈10 cm²/V·s) in OTFTs when deposited as ordered crystalline layers .

- Contact Engineering : Functionalizing electrodes (e.g., pentafluorobenzenethiol SAMs on Au) to reduce injection barriers and improve device ideality .

- Doping : Using Lewis acids (e.g., FeCl₃) to enhance conductivity in poly(thiophene) films .

Q. How do electronic substituents on the thiophene ring influence optoelectronic properties in dye-sensitized solar cells (DSSCs)?

- Methodological Answer : Substituents like methyl or benzoyl groups modulate the HOMO-LUMO gap and charge-transfer efficiency. For instance:

- 2,3-Dimethyl groups increase electron density, red-shifting absorption spectra (λmax ≈ 450–500 nm).

- Benzoyl groups enhance π-conjugation, improving light-harvesting efficiency (IPCE > 80% in DSSCs) .

- Computational modeling (e.g., TD-DFT/CAM-B3LYP) predicts frontier orbital distributions and guides molecular design .

Data Contradiction Analysis

Q. Why do some thiophene derivatives exhibit conflicting reactivity in Diels-Alder reactions?

- Methodological Answer : Thiophene’s aromaticity (6π-electron system) typically prevents Diels-Alder reactivity. However, dihydrothiophene derivatives (e.g., 2,3-dihydrothiophene) lack full aromaticity and can act as dienes. For example, catalytic reduction of thiophene with sodium/alcohol yields dihydrothiophene intermediates, enabling cycloaddition . Contradictions arise from mischaracterization of starting materials (e.g., using partially reduced thiophenes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。